molecular formula C12H15N5O4S B2498040 N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide CAS No. 2034532-65-3

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide

Cat. No. B2498040
CAS RN: 2034532-65-3
M. Wt: 325.34
InChI Key: WIZHNLKAMVFCML-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide is a useful research compound. Its molecular formula is C12H15N5O4S and its molecular weight is 325.34. The purity is usually 95%.
BenchChem offers high-quality N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Pyrazole Derivatives

Pyrazole derivatives have been synthesized and characterized through various techniques, providing insights into their molecular structures and potential applications in scientific research. The synthesis process involves specific reactions leading to the formation of novel compounds with distinct molecular configurations, as evidenced by spectral characterization and X-ray crystal structure studies. These compounds exhibit unique conformations and molecular interactions, contributing to their potential utility in various scientific domains (Kumara et al., 2018).

Hirshfeld Surface and DFT Analysis

The Hirshfeld surface analysis and density functional theory (DFT) calculations offer a detailed understanding of the intermolecular interactions and electronic structures of pyrazole derivatives. This analytical approach helps visualize the molecular surface interactions and assesses the compounds' stability, electronic properties, and potential reactivity, which are crucial for their scientific applications (Kumara et al., 2018).

Antimicrobial and Antiviral Properties

Antimicrobial Activity

Certain pyrazole derivatives exhibit significant antimicrobial properties, making them potential candidates for developing new antimicrobial agents. Their activity against various microbial strains, including Pseudomonas aeruginosa, highlights their potential in addressing microbial resistance and developing new therapeutic strategies (Rizk et al., 2017).

Anti-HCV Agents

The evaluation of pyrazole derivatives for their anti-HCV (Hepatitis C Virus) properties indicates their potential as antiviral agents. Certain compounds demonstrate the ability to inhibit HCV replication at low concentrations, suggesting their utility in antiviral research and potential therapeutic applications (Rizk et al., 2017).

Molecular Interaction and Binding Studies

Cannabinoid Receptor Interaction

Studies on the molecular interaction of specific pyrazole derivatives with cannabinoid receptors provide insights into their binding mechanisms and potential therapeutic implications. Understanding the conformational preferences and binding interactions of these compounds with the CB1 cannabinoid receptor can inform the design of novel ligands with specific receptor affinities and activities (Shim et al., 2002).

properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,1-dioxothiolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O4S/c1-17-6-9(4-14-17)11-15-10(21-16-11)5-13-12(18)8-2-3-22(19,20)7-8/h4,6,8H,2-3,5,7H2,1H3,(H,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZHNLKAMVFCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide

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